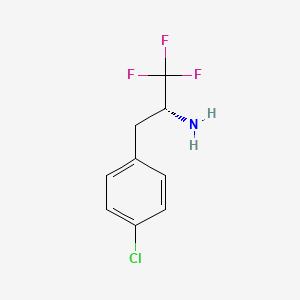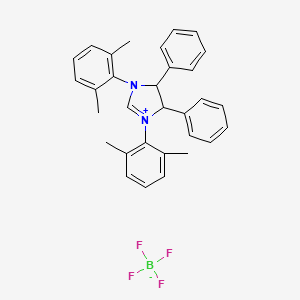
Bax BH3 peptide (55-74), wild type
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bax BH3 peptide (55-74), wild type, is a 20-amino acid peptide derived from the Bcl-2 family protein Bax. This peptide is known for its ability to induce apoptosis in various cell line models by disrupting interactions between pro-apoptotic and anti-apoptotic proteins . The sequence of this peptide is Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met .
準備方法
Synthetic Routes and Reaction Conditions
Bax BH3 peptide (55-74), wild type, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反応の分析
Types of Reactions
Bax BH3 peptide (55-74), wild type, primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or DMSO can be used for disulfide bond formation.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for disulfide bond reduction.
Major Products
The major product of these reactions is the this compound, itself. Analog peptides with modified sequences can also be produced through substitution reactions .
科学的研究の応用
Bax BH3 peptide (55-74), wild type, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates the mechanisms of apoptosis and protein-protein interactions within the Bcl-2 family.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing apoptosis in cancer cells.
Industry: Utilized in the development of apoptosis-inducing agents and peptide-based therapeutics
作用機序
Bax BH3 peptide (55-74), wild type, exerts its effects by interacting with anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This interaction disrupts the protective function of these proteins, leading to the release of cytochrome c from mitochondria and the activation of the intrinsic apoptotic pathway. The peptide promotes the oligomerization of Bax, which forms pores in the mitochondrial membrane, facilitating cytochrome c release and subsequent caspase activation .
類似化合物との比較
Similar Compounds
Bax BH3 peptide (55-74), mutant: A variant with specific amino acid substitutions.
Bcl-2 BH3 peptide: Another member of the Bcl-2 family with similar apoptotic functions.
Bcl-XL BH3 peptide: A peptide derived from the Bcl-XL protein with pro-apoptotic activity
Uniqueness
Bax BH3 peptide (55-74), wild type, is unique due to its specific sequence and ability to induce apoptosis by targeting the intrinsic pathway. Its effectiveness in disrupting Bax/Bcl-2 and Bax/Bcl-XL interactions sets it apart from other BH3 peptides .
特性
分子式 |
C93H163N27O34S2 |
|---|---|
分子量 |
2267.6 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |
InChIキー |
JEUJPRDOTFWCHJ-RRRSFJALSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)


![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)







